

# NBI-98782: A Highly Specific VMAT2 Inhibitor with Negligible VMAT1 Affinity

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Compound of Interest		
Compound Name:	NBI-98782	
Cat. No.:	B1254425	Get Quote

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This guide provides a detailed comparison of the binding affinity of **NBI-98782**, the active metabolite of valbenazine, for the vesicular monoamine transporter 2 (VMAT2) versus the vesicular monoamine transporter 1 (VMAT1). The data presented herein demonstrates the exceptional specificity of **NBI-98782** for VMAT2, a critical protein involved in the regulation of monoamine neurotransmitter levels in the central nervous system. This high selectivity is a key pharmacological feature, minimizing off-target effects and enhancing its therapeutic potential for conditions such as tardive dyskinesia.

## **Quantitative Analysis of Binding Affinity**

The inhibitory activity of **NBI-98782** at human VMAT1 and VMAT2 was determined using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) serves as a measure of the binding affinity, with lower values indicating a stronger affinity. As summarized in the table below, **NBI-98782** exhibits a potent binding affinity for VMAT2, while its affinity for VMAT1 is negligible.



Transporter	Ligand	Ki (nM)	Source
Human VMAT2	NBI-98782 ([+]-α- dihydrotetrabenazine)	~3	INVALID-LINK
Human VMAT1	NBI-98782 ([+]-α- dihydrotetrabenazine)	>10,000	INVALID-LINK

Table 1: Binding Affinity of NBI-98782 for Human VMAT1 and VMAT2.

# **Experimental Protocols**

The determination of the Ki values for **NBI-98782** at VMAT1 and VMAT2 is achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (**NBI-98782**) to displace a radiolabeled ligand that is known to bind to the target transporter.

## **Membrane Preparation**

- Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with plasmids encoding either human VMAT1 or human VMAT2.
- Cell Lysis: Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes containing the VMAT transporters.
- Resuspension and Storage: The membrane pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

### **Competitive Radioligand Binding Assay**

 Reaction Mixture Preparation: In a 96-well plate, the following components are added in a final volume of 250 μL:

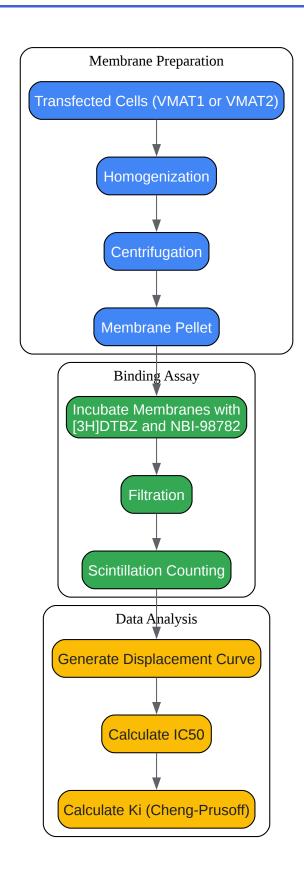


- Membrane Homogenate: A specific amount of membrane protein (e.g., 20-50 μg) from cells expressing either VMAT1 or VMAT2.
- Radioligand: A fixed concentration of a high-affinity VMAT2 radioligand, typically [3H]dihydrotetrabenazine ([3H]DTBZ), near its Kd value.
- Competitor (NBI-98782): A range of concentrations of unlabeled NBI-98782.
- Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
- Quantification of Radioactivity: The filters are dried, and a scintillation cocktail is added. The
  amount of radioactivity trapped on the filters, representing the bound radioligand, is
  measured using a scintillation counter.
- Data Analysis:
  - The data are plotted as the percentage of specific binding versus the log concentration of NBI-98782.
  - Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of NBI-98782 that inhibits 50% of the specific binding of the radioligand).
  - The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the transporter.

## Visualizing the Specificity and Mechanism

The following diagrams illustrate the experimental workflow, the signaling pathway of VMAT2 inhibition, and the remarkable selectivity of **NBI-98782**.

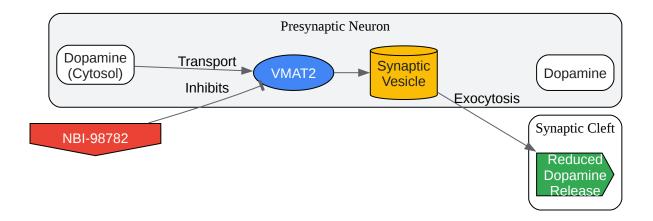




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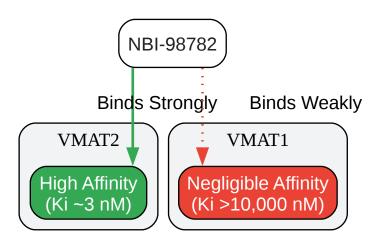
Experimental workflow for determining the Ki of NBI-98782.





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#### Mechanism of VMAT2 inhibition by NBI-98782.



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#### Selectivity of NBI-98782 for VMAT2 over VMAT1.

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